2-{[benzyl(methyl)amino]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one
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Overview
Description
2-{[benzyl(methyl)amino]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazinone core substituted with a benzyl(methyl)amino group and a thiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[benzyl(methyl)amino]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the Benzyl(methyl)amino Group: This step involves the alkylation of the pyridazinone core with benzyl(methyl)amine under basic conditions.
Attachment of the Thiophen-2-yl Group: The thiophen-2-yl group can be introduced via a Suzuki-Miyaura coupling reaction using a thiophen-2-yl boronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{[benzyl(methyl)amino]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl(methyl)amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridazinone core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
2-{[benzyl(methyl)amino]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It may be used in the synthesis of other complex molecules or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[benzyl(methyl)amino]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-(benzylmethylamino)ethyl)benzoate hydrochloride
- 3-(2-benzylmethylaminoethyl) benzoic acid methyl ester hydrochloride
- 3-(2-(Methyl(phenylmethyl)amino)ethyl)benzoic acid methyl ester hydrochloride
Uniqueness
2-{[benzyl(methyl)amino]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one is unique due to its combination of a pyridazinone core with a benzyl(methyl)amino group and a thiophen-2-yl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C17H17N3OS |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-[[benzyl(methyl)amino]methyl]-6-thiophen-2-ylpyridazin-3-one |
InChI |
InChI=1S/C17H17N3OS/c1-19(12-14-6-3-2-4-7-14)13-20-17(21)10-9-15(18-20)16-8-5-11-22-16/h2-11H,12-13H2,1H3 |
InChI Key |
HTJIFHAYNKXZCD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)CN2C(=O)C=CC(=N2)C3=CC=CS3 |
Origin of Product |
United States |
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